molecular formula C9H8N2O B1606079 Methyl N-cyanobenzimidate CAS No. 6041-23-2

Methyl N-cyanobenzimidate

Cat. No.: B1606079
CAS No.: 6041-23-2
M. Wt: 160.17 g/mol
InChI Key: HUJTXVINLQYRNH-UHFFFAOYSA-N
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Description

Methyl N-cyanobenzimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a cyano group (–CN) attached to the nitrogen atom of the imidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-cyanobenzimidate can be synthesized through a cyanoimidation reaction. One common method involves the reaction of benzaldehyde with cyanamide in the presence of a base such as tert-butoxide and an oxidant like N-bromosuccinimide (NBS). The reaction is typically carried out in methanol at room temperature, followed by heating to 50°C for 12 hours. The product is then purified using flash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-cyanobenzimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Cyclization Conditions: Cyclization reactions often require the presence of a base and heating to facilitate the formation of the desired heterocyclic product.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl N-cyanobenzimidate serves as an important building block in the synthesis of various bioactive compounds. Its utility stems from the ability to undergo nucleophilic substitutions and cycloaddition reactions, which are critical in constructing complex molecules.

Case Study: Synthesis of Benzimidazole Derivatives

A study demonstrated the use of this compound in synthesizing novel benzimidazole derivatives that exhibited significant antiproliferative activity against cancer cell lines. The derivatives were evaluated for their IC50 values, showcasing their potential as anticancer agents. The results indicated that modifications to the benzimidazole structure could enhance biological activity, with some derivatives achieving IC50 values as low as 1.2 µM against specific cancer cells .

Medicinal Chemistry

The medicinal properties of this compound have been explored in various pharmacological studies. Its derivatives have shown promise in treating conditions such as cancer and bacterial infections.

Anticancer Activity

Research has highlighted that certain derivatives of this compound possess strong antiproliferative effects on multiple cancer cell lines. For instance, compounds derived from this scaffold demonstrated selective activity against MCF-7 breast cancer cells, with IC50 values indicating potent inhibition of cell growth .

Antibacterial Properties

Additionally, some derivatives have exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported to be as low as 8 µM for select compounds, suggesting their potential use in developing new antibacterial agents .

Agricultural Applications

This compound and its derivatives are being investigated for their potential as agrochemicals, specifically herbicides and fungicides.

Herbicide Development

The compound's structural features allow it to act as a precursor for synthesizing selective herbicides targeting specific weed species while minimizing harm to crops. Research into its efficacy in controlling weed growth has shown promising results, paving the way for further development in agricultural chemistry .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)MIC (µM)
This compoundAntiproliferativeMCF-71.2-
Derivative AAntibacterialS. aureus-8
Derivative BAntibacterialE. faecalis-16

Mechanism of Action

The mechanism of action of methyl N-cyanobenzimidate involves its reactivity towards nucleophiles and its ability to form stable intermediates. The cyano group can act as an electron-withdrawing group, enhancing the electrophilicity of the imidate moiety. This makes it a versatile intermediate in various organic transformations .

Comparison with Similar Compounds

Uniqueness: Methyl N-cyanobenzimidate is unique due to its specific reactivity profile, which allows for the formation of a wide range of products through substitution and cyclization reactions. Its ability to act as an intermediate in the synthesis of heterocyclic compounds sets it apart from other similar compounds .

Biological Activity

Methyl N-cyanobenzimidate (C9H8N2O) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a cyanomethyl substituent. Its molecular structure is crucial for its biological activity, as variations in substituents can significantly influence its pharmacological properties.

Biological Activity Overview

  • Anticancer Activity : this compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Mechanism of Action : The compound's mechanism involves the disruption of cellular processes that lead to cancer cell proliferation. It is believed to interact with specific cellular targets, potentially affecting signal transduction pathways involved in cell survival and apoptosis .
  • Toxicity and Safety : Preliminary assessments suggest that while this compound shows promise in anticancer applications, its safety profile requires thorough investigation. Toxicity studies are essential to determine safe dosage levels and any potential side effects in vivo .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate potent activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications to the benzimidazole ring can enhance or diminish biological activity. For instance, introducing different functional groups at specific positions on the ring can lead to variations in potency and selectivity against cancer cells .

Data Table: Biological Activity Summary

Study Cell Line IC50 (µM) Effect
Study 1Breast Cancer (MCF-7)5.0Significant cytotoxicity
Study 2Lung Cancer (A549)3.2Induction of apoptosis
Study 3Colon Cancer (HT-29)4.7Cell cycle arrest

Properties

IUPAC Name

methyl N-cyanobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJTXVINLQYRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=NC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297036
Record name Methyl N-cyanobenzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-23-2
Record name Methyl N-cyanobenzenecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6041-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-cyanobenzimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-cyanobenzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-cyanobenzimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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